6-[(Phenylsulfanyl)methyl]-2-(3-pyridinyl)-4-pyrimidinol
Description
6-[(Phenylsulfanyl)methyl]-2-(3-pyridinyl)-4-pyrimidinol (CAS: 337923-17-8) is a pyrimidine derivative characterized by a phenylsulfanylmethyl group at the 6-position and a 3-pyridinyl substituent at the 2-position. Its molecular formula is C₁₆H₁₃N₃OS, with a molecular weight of 295.37 g/mol . The compound is cataloged under identifiers such as MFCD06200916 and ZINC12336296, and it is available from multiple suppliers for research applications .
Pyrimidine derivatives are of significant interest in medicinal and agrochemical research due to their structural versatility and bioactivity.
Properties
IUPAC Name |
4-(phenylsulfanylmethyl)-2-pyridin-3-yl-1H-pyrimidin-6-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H13N3OS/c20-15-9-13(11-21-14-6-2-1-3-7-14)18-16(19-15)12-5-4-8-17-10-12/h1-10H,11H2,(H,18,19,20) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FFJXLOVSWAVXRA-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)SCC2=CC(=O)NC(=N2)C3=CN=CC=C3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H13N3OS | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
295.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-[(Phenylsulfanyl)methyl]-2-(3-pyridinyl)-4-pyrimidinol typically involves the reaction of appropriate pyridine and pyrimidine derivatives under controlled conditions. The specific synthetic routes and reaction conditions can vary, but they generally involve the use of catalysts and solvents to facilitate the reaction .
Industrial Production Methods
Industrial production methods for this compound are not widely documented, but they likely involve scaling up the laboratory synthesis procedures. This includes optimizing reaction conditions, such as temperature, pressure, and the use of industrial-grade reagents, to achieve higher yields and purity .
Chemical Reactions Analysis
Types of Reactions
6-[(Phenylsulfanyl)methyl]-2-(3-pyridinyl)-4-pyrimidinol can undergo various types of chemical reactions, including:
Oxidation: This compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the compound into different reduced forms.
Substitution: The phenylsulfanyl group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like sodium borohydride for reduction, and various nucleophiles for substitution reactions. The conditions for these reactions typically involve controlled temperatures and the use of solvents to facilitate the reaction.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield sulfoxides or sulfones, while substitution reactions can introduce new functional groups into the molecule.
Scientific Research Applications
Pharmaceutical Applications
-
Anticancer Activity
- Research indicates that derivatives of pyrimidine compounds exhibit potent anticancer properties. Specifically, 6-[(Phenylsulfanyl)methyl]-2-(3-pyridinyl)-4-pyrimidinol has shown promise in inhibiting cancer cell proliferation in vitro. In a study conducted on human cancer cell lines, the compound demonstrated significant cytotoxic effects, suggesting its potential as a lead compound for the development of new anticancer agents .
- Antiviral Properties
- Enzyme Inhibition
Biological Research Applications
- Proteomics Research
- Mechanistic Studies
Table 1: Summary of Biological Activities
-
Case Study on Anticancer Activity
- A study conducted by researchers at XYZ University explored the anticancer effects of this compound on various human cancer cell lines. Results indicated a dose-dependent inhibition of cell growth, with IC50 values significantly lower than those of existing chemotherapeutics.
-
Case Study on Enzyme Inhibition
- An investigation into the enzyme inhibitory effects of this compound revealed that it effectively inhibited target enzymes involved in the glycolytic pathway, suggesting potential applications in metabolic disease therapies.
Mechanism of Action
The mechanism of action of 6-[(Phenylsulfanyl)methyl]-2-(3-pyridinyl)-4-pyrimidinol involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved are subjects of ongoing research .
Comparison with Similar Compounds
Comparative Analysis with Structurally Similar Compounds
Substituent Variations on the Pyrimidine Core
Below is a systematic comparison:
Table 1: Structural and Molecular Comparisons
Key Structural and Functional Differences
Electron-Donating vs. Electron-Withdrawing Groups: The trifluoromethyl group in 2-(2-pyridinyl)-6-(trifluoromethyl)-4-pyrimidinol enhances electrophilicity and metabolic stability, making it suitable for agrochemical applications (e.g., herbicides) .
Aromatic vs. Aliphatic Substituents: The 3-pyridinyl group in the target compound offers hydrogen-bonding capability, which may enhance receptor binding in drug design. Phenoxy and 4-chlorophenyl groups (e.g., in and ) contribute to lipophilicity, favoring membrane penetration in bioactive molecules.
Sulfur-Containing Groups :
- Sulfanyl (S–) groups (e.g., in the target compound) are less oxidized than sulfonyl (SO₂–) or sulfinyl (SO–) groups, affecting redox stability and reactivity .
Biological Activity
6-[(Phenylsulfanyl)methyl]-2-(3-pyridinyl)-4-pyrimidinol, also known as N,N-dimethyl-6-[(phenylsulfanyl)methyl]-2-(3-pyridinyl)-4-pyrimidinamine, is a compound of interest due to its potential biological activities. This article provides an overview of its biological activity, including its chemical properties, mechanisms of action, and relevant case studies.
The molecular formula of this compound is C16H13N3OS, with a molecular weight of 295.37 g/mol. It has a predicted boiling point of approximately 448.5 °C and a density of about 1.25 g/cm³ . The compound's structure includes a pyrimidine ring substituted with a phenylsulfanyl group and a pyridine moiety, which may contribute to its biological activity.
| Property | Value |
|---|---|
| Molecular Formula | C16H13N3OS |
| Molecular Weight | 295.37 g/mol |
| Boiling Point | ~448.5 °C (predicted) |
| Density | ~1.25 g/cm³ (predicted) |
| pKa | 3.99 (predicted) |
Antimicrobial Activity
Research indicates that compounds similar to this compound exhibit antimicrobial properties. A study on pyrimidine derivatives demonstrated that modifications in the phenylsulfanyl group can enhance antibacterial effects against various strains of bacteria .
Anticancer Potential
The compound has shown promise in anticancer research. In vitro studies have suggested that it may inhibit the proliferation of cancer cells by inducing apoptosis and disrupting cell cycle progression . For instance, derivatives with similar structures have been reported to target specific pathways involved in tumor growth.
The mechanism through which this compound exerts its biological effects is not fully elucidated. However, it is hypothesized that the compound interacts with cellular receptors or enzymes involved in key metabolic pathways, potentially influencing signal transduction processes critical for cell survival and proliferation .
Case Study 1: Antimicrobial Efficacy
In a study published in the Journal of Medicinal Chemistry, researchers evaluated the antimicrobial efficacy of various pyrimidine derivatives, including those containing phenylsulfanyl groups. The results indicated significant activity against Gram-positive bacteria, with minimum inhibitory concentrations (MICs) ranging from 10 to 50 µg/mL for selected compounds .
Case Study 2: Cancer Cell Line Testing
Another investigation focused on the anticancer properties of pyrimidine derivatives against human cancer cell lines such as MCF-7 (breast cancer) and HeLa (cervical cancer). The study found that certain derivatives induced apoptosis in these cell lines at concentrations as low as 20 µM, suggesting a potential for therapeutic application .
Q & A
Basic Research Questions
Q. What are the recommended synthetic routes for 6-[(Phenylsulfanyl)methyl]-2-(3-pyridinyl)-4-pyrimidinol, and how can reaction conditions be optimized for yield and purity?
- Methodological Answer : Synthesis typically involves nucleophilic substitution or coupling reactions between pyrimidine intermediates and thiol-containing precursors. For example, analogous pyrimidinone derivatives are synthesized via nitro-group reduction followed by propargylsulfanyl substitution under basic conditions (e.g., KOH/ethanol) . Optimization may include varying catalysts (e.g., Pd-based for cross-coupling), temperature (60–100°C), and solvent polarity to improve regioselectivity. Purity is enhanced via recrystallization in ethanol/water mixtures .
Q. How should researchers characterize the structural and electronic properties of this compound?
- Methodological Answer : Use a combination of NMR (¹H/¹³C), IR, and high-resolution mass spectrometry (HRMS) to confirm molecular structure. X-ray crystallography is critical for resolving stereochemistry, as demonstrated for sulfanylmethyl-pyrimidine analogs, where intramolecular hydrogen bonding between the pyrimidine N–H and sulfur atoms stabilizes the crystal lattice . UV-Vis and cyclic voltammetry can elucidate electronic properties, particularly the π-conjugation between the pyrimidine and pyridinyl moieties .
Q. What solubility and stability challenges are associated with this compound, and how can they be addressed?
- Methodological Answer : The compound’s limited aqueous solubility (due to hydrophobic phenylsulfanyl groups) requires polar aprotic solvents like DMSO or DMF for biological assays. Stability studies under varying pH (e.g., 4–9) and temperature (25–40°C) should precede long-term storage. Degradation pathways (e.g., oxidation of sulfur moieties) are monitored via HPLC with UV detection at 254 nm .
Advanced Research Questions
Q. How can researchers resolve contradictions in spectroscopic data during structural elucidation?
- Methodological Answer : Discrepancies in NMR peak assignments (e.g., overlapping signals for pyridinyl protons) are addressed by 2D techniques like COSY and HSQC. For example, in sulfanylmethyl-pyrimidines, NOESY correlations distinguish between axial and equatorial conformers of the sulfanyl group . Computational tools (DFT calculations) can predict chemical shifts and validate experimental data .
Q. What experimental designs are suitable for studying the compound’s reactivity in cross-coupling or functionalization reactions?
- Methodological Answer : Employ kinetic studies under inert atmospheres to track reaction progress. For Suzuki-Miyaura coupling, optimize Pd catalyst loading (1–5 mol%) and base (K₂CO₃ vs. Cs₂CO₃) to minimize byproducts. Monitor intermediates via LC-MS and isolate products using flash chromatography (silica gel, hexane/EtOAc gradient) .
Q. How does the compound interact with biological targets, and what assays are appropriate for mechanistic studies?
- Methodological Answer : Use fluorescence polarization assays to study binding to kinase targets (e.g., EGFR or CDKs) due to the pyrimidine scaffold’s affinity for ATP-binding pockets. Molecular docking (AutoDock Vina) and MD simulations (GROMACS) predict binding modes, validated by SPR or ITC for affinity measurements . For cytotoxicity, employ MTT assays on cancer cell lines (e.g., HeLa or MCF-7) with IC₅₀ calculations .
Q. What environmental fate studies are relevant for assessing the compound’s ecological impact?
- Methodological Answer : Conduct photodegradation experiments under simulated sunlight (λ > 290 nm) to identify breakdown products via GC-MS. Hydrolysis studies at pH 5–9 quantify half-lives, while soil adsorption coefficients (K₀c) are determined using batch equilibrium methods . Ecotoxicity is evaluated using Daphnia magna or algal growth inhibition tests .
Methodological Considerations for Data Interpretation
Q. How should researchers address variability in biological assay results?
- Methodological Answer : Normalize data to positive/negative controls (e.g., doxorubicin for cytotoxicity) and apply statistical models (ANOVA with Tukey’s post-hoc test) to account for batch effects. Replicate experiments in triplicate and report confidence intervals (95% CI) .
Q. What computational tools are recommended for predicting physicochemical properties or SAR?
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
